N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indenyl derivatives It is characterized by the presence of a methoxy group at the 6th position of the indene ring and an acetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.
Acetylation: The indene derivative is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated product is further reacted with ammonia or an amine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide.
Reduction: Formation of N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)amine.
Substitution: Formation of various substituted indenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The methoxy group and the acetamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide
- N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)amine
- 6-methoxy-2,3-dihydro-1H-indene
Uniqueness
N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the acetamide group at the nitrogen atom differentiates it from other indenyl derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-12-6-4-9-3-5-10(15-2)7-11(9)12/h3,5,7,12H,4,6H2,1-2H3,(H,13,14) |
InChI Key |
SWJKMUGPCHJTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.